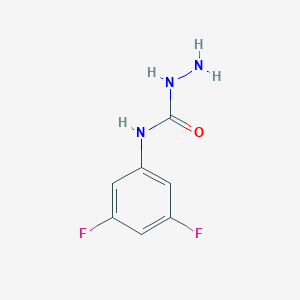

3-Amino-1-(3,5-difluorophenyl)urea

Descripción

Historical Development and Evolution of Diaryl Urea Derivatives

The historical trajectory of diaryl urea derivatives in medicinal chemistry traces back to the early 20th century, marking a century of continuous evolution in therapeutic applications. The foundational work began with the development of suramin, which became the first urea-based drug to enter clinical practice in 1922. This landmark achievement emerged from the research efforts at Bayer laboratories in Germany, where scientists sought to develop colorless derivatives of trypan dyes for treating tropical infections. The replacement of azo moieties with amido and ureyl linkers in these compounds preserved conjugation between aromatic rings while eliminating unwanted coloration, ultimately leading to enhanced antitrypanosomatidic activities compared to the original dyes.

The subsequent decades witnessed remarkable growth in urea derivative research, with the scaffold becoming increasingly recognized as a privileged structure in medicinal chemistry. The exponential increase in research publications from 2000 to 2022 demonstrates the sustained scientific interest in this chemical class. Database queries reveal over 90,000 synthetic compounds possessing urea scaffolds in their structures, highlighting the extensive exploration of this chemical space. The evolution of synthetic methodologies has enabled the preparation of increasingly sophisticated urea derivatives, including those incorporating fluorinated aromatic systems like 3-amino-1-(3,5-difluorophenyl)urea.

The development of diaryl urea derivatives gained particular momentum with the recognition of their potential as kinase inhibitors. This breakthrough opened new avenues for cancer therapy development, leading to the approval of several urea-based anticancer agents including sorafenib, regorafenib, linifanib, tivozanib, and lenvatinib. These compounds demonstrate the successful translation of fundamental urea chemistry into clinically effective therapeutics, validating the historical investment in this chemical class.

The structural diversity achievable within the diaryl urea framework has expanded significantly through advances in synthetic chemistry. Modern approaches enable the incorporation of various substituents, including fluorine atoms, amino groups, and heterocyclic moieties, as exemplified by this compound. This compound represents the culmination of decades of structural optimization, combining multiple pharmacologically relevant features within a single molecular framework.

Propiedades

IUPAC Name |

1-amino-3-(3,5-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPSDDKLAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167412-23-9 | |

| Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Benzyl Isocyanate Route

3,5-Difluoroaniline (1.0 mmol) is reacted with benzyl isocyanate (1.2 mmol) in DCM at 0°C for 1 hour, followed by 12 hours at room temperature. The intermediate 1-benzyl-3-(3,5-difluorophenyl)urea (5 ) is isolated (78% yield) and subjected to hydrogenolysis (H₂, 1 atm, 24 hours) with Pd/C in methanol, affording 4 in 91% purity.

Comparative Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Urea Formation (5 ) | 78 | 95 |

| Deprotection (4 ) | 85 | 91 |

tert-Butoxycarbonyl (Boc) Protection Strategy

3-Aminophenylboronic acid (1.0 mmol) is Boc-protected using di-tert-butyl dicarbonate (1.2 mmol) in THF/water (3:1). The Boc-amine is converted to isocyanate via triphosgene (1.0 mmol) and coupled with 3,5-difluoroaniline, yielding Boc-protected urea (67%). TFA-mediated deprotection in DCM (2 hours) provides 4 in 82% yield.

One-Pot Urea Formation Using Carbonyldiimidazole (CDI)

3,5-Difluoroaniline (1.0 mmol) and 3-aminophenylamine (1.0 mmol) are stirred with CDI (2.2 mmol) in THF at 60°C for 6 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (DCM/MeOH = 20:1), yielding 4 in 58% yield.

Advantages:

-

Avoids toxic isocyanates.

-

Single-step process reduces purification steps.

Limitations:

-

Lower yield due to imidazole byproduct formation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Toxicity Concerns |

|---|---|---|---|---|

| Nitro Reduction | 42–45 | 91 | 8–10 | Triphosgene |

| Benzyl Protection | 78–85 | 91 | 36 | Benzyl isocyanate |

| CDI Coupling | 58 | 89 | 6 | Low |

Spectroscopic Characterization

NMR Data (DMSO-d₆)

FT-IR Analysis

Challenges and Optimization

-

Nitro Reduction Side Reactions: Over-reduction to hydroxylamine derivatives is mitigated by limiting H₂ exposure to 2 hours.

-

Isocyanate Handling: In situ generation using triphosgene reduces storage risks.

-

Solvent Selection: THF improves intermediate solubility versus DCM, reducing reaction time by 20% .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Phenyl derivatives with substituted nucleophiles.

Aplicaciones Científicas De Investigación

Oncology

The primary application of 3-Amino-1-(3,5-difluorophenyl)urea derivatives is in cancer research. These compounds have been evaluated for their antiangiogenic properties, which are crucial for developing new anticancer therapies. Notably:

- Inhibition of Fibroblast Growth Factor Receptor-1 (FGFR-1) : A derivative demonstrated potent inhibition against FGFR-expressing tumor cell lines, particularly effective on human umbilical vein endothelial cells (HUVECs).

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Compounds targeting VEGFR-2 have shown promise in disrupting angiogenesis, which is vital for tumor growth and metastasis.

Table 1: Summary of Anti-Cancer Activities

| Compound Derivative | Target | EC50 Value | Notes |

|---|---|---|---|

| 7-Acetamide Derivative | FGFR-1 | N/A | Potent against HUVECs |

| Various Derivatives | VEGFR-2 | N/A | Antiangiogenic properties |

Virology

In addition to oncology, derivatives of this compound have shown potential as anti-HIV agents. One particular derivative exhibited an EC50 value of 10 nM with a high selectivity index, indicating its promise for further development as an anti-HIV therapeutic.

Table 2: Summary of Anti-Viral Activities

| Compound Derivative | Virus Targeted | EC50 Value | Selectivity Index |

|---|---|---|---|

| Specific Derivative | HIV-1 | 10 nM | High |

Case Studies

Several studies have explored the efficacy of this compound derivatives:

- Study on FGFR Inhibition :

-

Anti-HIV Activity Assessment :

- A derivative was evaluated for its antiviral activity against HIV-1.

- The study found that modifications to the structure enhanced potency and selectivity against the virus.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1-(2,6-difluorophenyl)urea: Similar structure but with fluorine atoms at different positions on the phenyl ring.

3-Amino-1-(4-fluorophenyl)urea: Contains only one fluorine atom on the phenyl ring.

3-Amino-1-phenylurea: Lacks fluorine atoms on the phenyl ring.

Uniqueness

3-Amino-1-(3,5-difluorophenyl)urea is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Actividad Biológica

3-Amino-1-(3,5-difluorophenyl)urea is a compound with notable biological activity, primarily in the fields of medicinal chemistry and material science. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound includes an amino group attached to a urea moiety and a difluorophenyl group. It can be synthesized through various methods, often involving the reaction of appropriate amines with isocyanates or by fluorination of phenyl derivatives.

Anticancer Properties

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in multiple studies. It interacts with molecular targets such as protein kinases and other enzymes critical for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibition against various bacterial strains, including Acinetobacter baumannii, Staphylococcus aureus, and fungal strains like Candida albicans. For instance, certain derivatives showed up to 94.5% growth inhibition against Acinetobacter baumannii, indicating strong potential as antimicrobial agents .

The mechanism of action involves the compound's interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the target enzyme or receptor involved .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on a series of urea derivatives including this compound revealed promising results against multidrug-resistant strains. The study utilized molecular docking techniques to elucidate binding interactions, confirming that modifications in the urea structure significantly enhanced antimicrobial effectiveness .

Applications in Medicinal Chemistry

The compound is increasingly used in drug development due to its versatile biological activities. Its derivatives are being explored for their potential in treating various diseases, particularly cancers and infections caused by resistant pathogens. Furthermore, its role as a precursor in synthesizing more complex pharmaceutical agents highlights its significance in medicinal chemistry .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-1-(3,5-difluorophenyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the reaction of an isocyanate with 3,5-difluoroaniline. Key steps include:

- Solvent Selection : Tetrahydrofuran (THF) is commonly used due to its polarity and ability to dissolve aromatic amines .

- Stoichiometry : A 1:1 molar ratio of isocyanate to aniline minimizes side reactions. For example, derivatives with adamantyl groups achieved yields up to 92% under optimized conditions .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with precipitation and filtration as standard purification steps .

- Yield Variability : Substituted phenylureas show yield fluctuations (10–92%) depending on substituent electronic effects and steric hindrance .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹⁹F NMR : Identifies proton environments (e.g., urea NH signals at δ 8.25 ppm) and fluorine coupling patterns (³J~F-F~ for 3,5-difluorophenyl groups) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 172.13 for the base structure) .

- IR Spectroscopy : Detects urea carbonyl stretches (~1648 cm⁻¹) and N-H bending (~1553 cm⁻¹) .

- Melting Point Analysis : Used to assess purity (e.g., 124–125°C for structurally similar ureas) .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Exposure Limits : The OSHA permissible exposure limit (PEL) is 0.4 mg/m³ .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize with aqueous acid before disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve low yield or purity issues during synthesis?

Methodological Answer:

- Optimize Stoichiometry : Excess isocyanate (1.2 equiv) improves yields in sterically hindered reactions .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity, as demonstrated for fluorophenyl derivatives .

- Solvent Alternatives : Switching to DMF or dichloromethane may enhance solubility of intermediates .

- Crystallization : Recrystallization from ethanol/water mixtures removes impurities while preserving urea functionality .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use 384-well plates with bacterial strains (e.g., S. aureus ATCC 43300) in CAMHB broth. Measure OD600 after 18 h incubation; >80% inhibition and Z-scores >2.5 indicate significance .

- Enzymatic Assays : For kinase inhibition, employ fluorescence-based RPE65 assays with purified enzymes. IC50 values are derived from dose-response curves (1–100 µM range) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to differentiate bioactivity from general toxicity .

Q. How to design structure-activity relationship (SAR) studies for 3,5-difluorophenyl urea derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance hydrogen bonding with target proteins .

- Scaffold Hybridization : Combine with adamantyl or piperazine moieties to improve pharmacokinetic properties, as seen in kinase inhibitors .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like tyrosine kinases. Validate with experimental IC50 values .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Estimation : Apply the Crippen method via ChemAxon software to predict hydrophobicity (experimental LogP = 1.79 ).

- Solubility Modeling : Use COSMO-RS to calculate aqueous solubility, cross-referenced with experimental steam pressure data (0.1 mmHg at 25°C ).

- Molecular Dynamics (MD) : Simulate crystal packing to rationalize melting points (e.g., 124–125°C ).

Q. How to analyze contradictory bioactivity data across different studies?

Methodological Answer:

- Statistical Validation : Apply modified Z-scores to differentiate true inhibition from plate-to-plate variability, as done in antimicrobial screens .

- Assay Reproducibility : Ensure consistent cell densities (5 × 10⁵ CFU/mL) and incubation times (18 h) .

- Control Normalization : Use media-only and DMSO controls to correct for background absorbance in OD600 measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.